molecular formula C14H13N B13478288 9,10-Dihydroanthracen-9-amine

9,10-Dihydroanthracen-9-amine

Cat. No.: B13478288
M. Wt: 195.26 g/mol
InChI Key: BYDPSHUZBXOTOM-UHFFFAOYSA-N
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Description

9,10-Dihydroanthracen-9-amine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an amine group at the 9th position of the 9,10-dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracen-9-amine typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-dihydroanthracene . The subsequent introduction of the amine group can be achieved through various amination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes followed by amination. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound itself is a reduced form of anthracene and can be further reduced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium/ethanol or magnesium can be used for further reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Further reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 9,10-Dihydroanthracen-9-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as its role in antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • **9,

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

9,10-dihydroanthracen-9-amine

InChI

InChI=1S/C14H13N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9,15H2

InChI Key

BYDPSHUZBXOTOM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)N

Origin of Product

United States

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